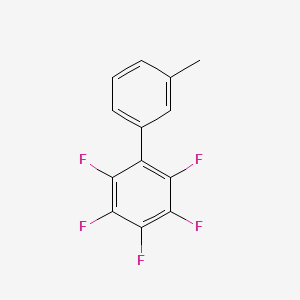
2,3,4,5,6-Pentafluoro-3'-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl is a fluorinated aromatic compound with the molecular formula C13H6F5. This compound is characterized by the presence of five fluorine atoms and a methyl group attached to a biphenyl structure. Fluorinated aromatic compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4,5,6-pentafluorotoluene and a suitable biphenyl derivative.
Coupling Reaction: The key step in the synthesis is the coupling reaction between the pentafluorotoluene and the biphenyl derivative. This reaction is often catalyzed by transition metal catalysts, such as palladium or nickel complexes.
Reaction Conditions: The coupling reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-120°C). Solvents such as toluene or dimethylformamide (DMF) are commonly used.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups, such as alkyl, aryl, or halogen groups, using appropriate reagents and conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides, aryl halides, or halogenating agents (e.g., N-bromosuccinimide) are commonly used. Conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) are employed under elevated pressure and temperature.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Hydrogenated derivatives.
Applications De Recherche Scientifique
2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds. It is also used in the study of reaction mechanisms and the development of new catalytic processes.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors. Fluorinated compounds are often explored for their potential as pharmaceuticals or agrochemicals.
Medicine: Studied for its potential use in drug discovery and development. Fluorinated aromatic compounds are known for their enhanced metabolic stability and bioavailability.
Industry: Used in the production of specialty chemicals, materials, and coatings. Fluorinated compounds are valued for their chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive or selective in certain reactions. The compound may interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6-Pentafluorotoluene: A related compound with a similar structure but without the biphenyl moiety.
2,3,4,5,6-Pentafluoroanisole: Another fluorinated aromatic compound with a methoxy group instead of a methyl group.
2,3,4,5,6-Pentafluorophenylacetic acid: A fluorinated aromatic compound with an acetic acid functional group.
Uniqueness
2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl is unique due to its biphenyl structure combined with multiple fluorine atoms. This combination imparts distinct electronic and steric properties, making it valuable in specific chemical and biological applications. The presence of the biphenyl moiety can enhance the compound’s ability to interact with various molecular targets, leading to unique reactivity and selectivity.
Propriétés
Formule moléculaire |
C13H7F5 |
|---|---|
Poids moléculaire |
258.19 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H7F5/c1-6-3-2-4-7(5-6)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3 |
Clé InChI |
UYLHRSGGGDIPJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12865603.png)
![(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide](/img/structure/B12865612.png)


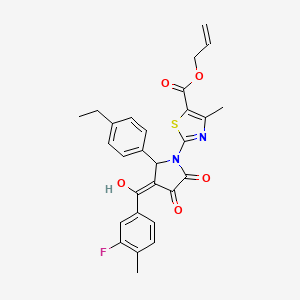
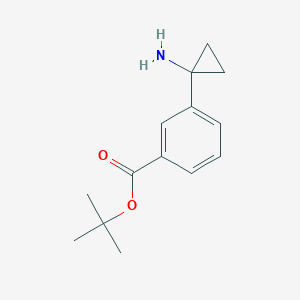
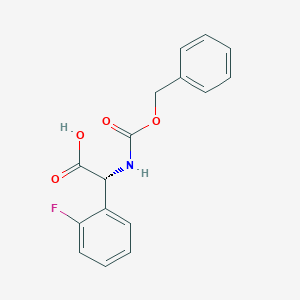
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12865643.png)
![3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12865645.png)


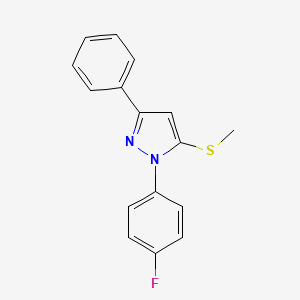
![2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate](/img/structure/B12865655.png)
![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)
